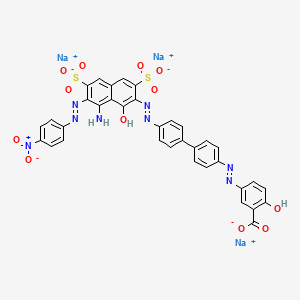

![molecular formula C7H9BBrNO4 B1593094 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104636-68-1](/img/structure/B1593094.png)

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

説明

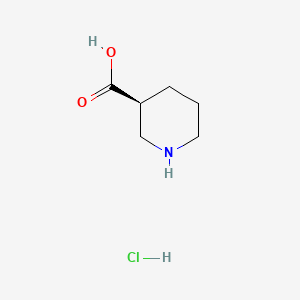

“2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a chemical compound with the following properties:

- Molecular Formula : C7H9BBrNO4

- Molecular Weight : 261.87 g/mol

Synthesis Analysis

The synthesis of this compound involves the reaction of specific starting materials under controlled conditions. Unfortunately, I do not have access to specific synthetic methods for this compound.

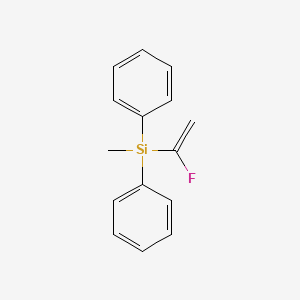

Molecular Structure Analysis

The molecular structure of “2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” consists of a boron-containing heterocyclic ring with a bromoethenyl substituent. The “E” configuration indicates that the bromine and ethenyl groups are on the same side of the double bond.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, addition, or cyclization reactions. Specific reactions would depend on the functional groups present and the reaction conditions.

Physical And Chemical Properties Analysis

- Solubility : Information on solubility in different solvents would be relevant.

- Melting Point : The temperature at which the compound transitions from solid to liquid.

- Boiling Point : The temperature at which the compound transitions from liquid to gas.

- Stability : Consider stability under various conditions (e.g., temperature, light, pH).

科学的研究の応用

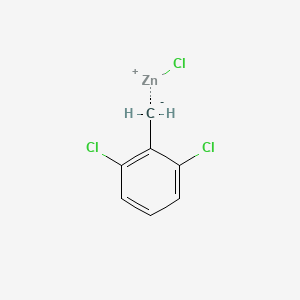

Organometallic Chemistry and Synthesis

Organoboron compounds are pivotal in organic synthesis due to their versatility and reactivity. For instance, the preparation and use of ortho-lithiated derivatives of protected phenylboronic acids demonstrate an approach to ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. These compounds exhibit significant rotational barriers around the Caryl bond, highlighting their potential in creating rigid molecular structures for further chemical transformations (Dąbrowski et al., 2007).

Polymer Chemistry

Boronated styrenes have been explored for modifying polymer flammability. Incorporating flame retardants like boronated styrenes directly into the polymer backbone can significantly reduce the flammability of materials such as polystyrene. This modification leverages the unique properties of boron compounds to enhance material safety and performance (Wiącek et al., 2015).

Radiochemistry

In the field of radiochemistry, boron-containing compounds are utilized in the synthesis of radiotracers for positron emission tomography (PET). For example, the comparison between fluorination and fluoroethylation reactions for synthesizing a specific PDE10A PET radiotracer demonstrates the critical role of boron-containing intermediates in achieving high-quality, clinically usable radiotracers (Mori et al., 2017).

Material Science

The structural analysis of boron-containing compounds provides insights into their potential applications in material science. For instance, the crystal structure of non-substituted N-methyldioxazaborocanes confirms the impact of methyl groups on N→B bond lengths, which could influence the design of boron-based materials for various technological applications (Sopková-de Oliveira Santos et al., 2004).

Safety And Hazards

- This compound is not intended for human or veterinary use.

- It is considered hazardous due to its corrosive properties and skin/eye irritation potential.

- Safety precautions should be taken when handling this compound.

将来の方向性

Research on “2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” should focus on:

- Further understanding its biological activity and potential applications.

- Developing safer synthetic methods.

- Investigating its interactions with other compounds.

特性

IUPAC Name |

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXOFLXCBIRRRC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)CN(CC(=O)O1)C)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647335 | |

| Record name | 2-[(E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

CAS RN |

1104636-68-1 | |

| Record name | 2-[(E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

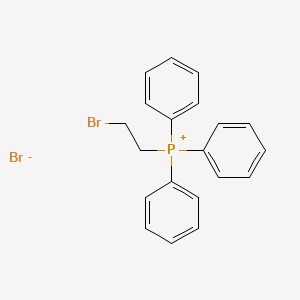

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)

![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)